molecular formula C20H22N4O2 B3011567 1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1032227-63-6

1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3011567
CAS No.: 1032227-63-6
M. Wt: 350.422
InChI Key: WMEOOGFTSSXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Biological Activity

The compound 1-(2,4-dimethylphenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as DMT-HEP) belongs to the class of 1,2,3-triazole derivatives. This class has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with DMT-HEP based on existing literature.

Chemical Structure and Properties

DMT-HEP features a triazole ring that is known for its ability to interact with various biological targets. The presence of the dimethylphenyl and hydroxyethyl groups enhances its lipophilicity and potential bioactivity.

Property Value
Molecular FormulaC19H24N4O2
Molecular Weight336.42 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Research indicates that DMT-HEP exhibits significant anticancer properties. A study demonstrated that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced cell proliferation in cancer cells.
  • Case Study : In vitro studies showed that DMT-HEP had an IC50 value of approximately 2.5 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

DMT-HEP has also been evaluated for its antimicrobial properties. The triazole moiety is known for its efficacy against various pathogens.

  • Inhibition Studies : The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 16 µg/mL, respectively .
Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anti-inflammatory Activity

Preliminary studies suggest that DMT-HEP may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

  • Research Findings : In animal models, administration of DMT-HEP resulted in a significant reduction in levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of DMT-HEP with various biological targets. These studies suggest that the compound has a high binding affinity for TS and bacterial enzymes involved in cell wall synthesis.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-12-8-9-18(13(2)10-12)24-14(3)19(22-23-24)20(26)21-17-7-5-6-16(11-17)15(4)25/h5-11,15,25H,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEOOGFTSSXKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.